2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 301.19 g/mol. It is classified as an organosulfur compound, specifically a thiazole derivative, which features a morpholine moiety. This compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for more complex molecules and as a reagent in various chemical reactions .
Methods of Synthesis:
The synthesis of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride typically involves the reaction of thiazole derivatives with morpholine. A common synthetic route includes:
Structure:
The molecular structure of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride can be represented using its SMILES notation: O=C(O)C1=CSC(CN2CCOCC2)=N1.Cl.Cl
. The compound features a thiazole ring, which is planar and aromatic due to the delocalization of π-electrons, contributing to its chemical stability .
Data:
Types of Reactions:
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride can participate in various chemical reactions:
The mechanism of action for 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride involves its interaction with biological targets at the molecular level. Its thiazole structure may influence its binding affinity to specific enzymes or receptors, potentially modulating biological pathways. This characteristic makes it a candidate for further investigation in therapeutic applications, particularly in areas such as cancer research where inhibition of specific enzymatic activity may be desired.
Physical Properties:
Chemical Properties:
Relevant Data:
The flash point is not applicable, indicating that it does not easily ignite under standard conditions, but it should still be handled with care due to its combustible nature .
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride finds applications primarily in scientific research:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: